6-Cyano-1,2,3,5-tetrahydro-7-methyl-1,5-dioxo-2-Indolizinecarboxylic Acid Methyl Ester
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Overview
Description
6-Cyano-1,2,3,5-tetrahydro-7-methyl-1,5-dioxo-2-Indolizinecarboxylic Acid Methyl Ester: is a complex organic compound belonging to the indolizine family. Indolizines are heterocyclic compounds known for their significant biological and pharmacological properties. This particular compound is characterized by its unique structure, which includes a cyano group, a methyl group, and a dioxo-indolizine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyano-1,2,3,5-tetrahydro-7-methyl-1,5-dioxo-2-Indolizinecarboxylic Acid Methyl Ester typically involves multi-step organic reactionsSpecific reagents and catalysts, such as methanesulfonic acid, are often used to facilitate these reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-Cyano-1,2,3,5-tetrahydro-7-methyl-1,5-dioxo-2-Indolizinecarboxylic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to replace specific groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel organic compounds .
Biology and Medicine: In biological and medical research, 6-Cyano-1,2,3,5-tetrahydro-7-methyl-1,5-dioxo-2-Indolizinecarboxylic Acid Methyl Ester is studied for its potential therapeutic properties. It has shown promise in the development of drugs targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various chemical processes .
Mechanism of Action
The mechanism of action of 6-Cyano-1,2,3,5-tetrahydro-7-methyl-1,5-dioxo-2-Indolizinecarboxylic Acid Methyl Ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 7-Methyl-1,5-dioxo-1,2,3,5-tetrahydroindolizine-6-carbonitrile
- 6-Cyano-3,5-dihydro-1-hydroxy-7-methyl-5-oxo-2-indolizinecarboxylic Acid Methyl Ester
Uniqueness: 6-Cyano-1,2,3,5-tetrahydro-7-methyl-1,5-dioxo-2-Indolizinecarboxylic Acid Methyl Ester is unique due to its specific combination of functional groups and its indolizine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 6-cyano-7-methyl-1,5-dioxo-2,3-dihydroindolizine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-6-3-9-10(15)8(12(17)18-2)5-14(9)11(16)7(6)4-13/h3,8H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGPSCYSNZOUCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CC(C(=O)C2=C1)C(=O)OC)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573972 |
Source
|
Record name | Methyl 6-cyano-7-methyl-1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66917-18-8 |
Source
|
Record name | Methyl 6-cyano-7-methyl-1,5-dioxo-1,2,3,5-tetrahydroindolizine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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